molecular formula C16H8N4Na2O8S2 B140072 Ferene CAS No. 79551-14-7

Ferene

Cat. No. B140072
CAS RN: 79551-14-7
M. Wt: 494.4 g/mol
InChI Key: IVLSEFOVPQFJBB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferene, also known as 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is a chromogenic agent commonly used to measure the concentration of iron ions in aqueous solutions . It is sensitive to ferrous iron ions (Fe2+) and forms a purple-colored complex with these ions .


Synthesis Analysis

This compound derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .


Molecular Structure Analysis

The molecular structure of this compound is C16H8N4Na2O8S2 . It has been characterized by UV-visible, Fourier-Transform Infrared Spectroscopy (FTIR), and Matrix-Assisted Laser Desorption/Ionization-Time Of Flight (MALDI-TOF) mass spectrometry techniques .


Chemical Reactions Analysis

This compound reacts with iron(II) to form a stable, deep blue complex . This reaction is used for the determination of serum iron. The intensity of color development is directly proportional to the amount of Fe2+ in the sample .


Physical And Chemical Properties Analysis

This compound is a powder or crystal in form . It is soluble in water, with a solubility of 50 mg/mL . The empirical formula is C16H8N4Na2O8S2 and the molecular weight is 494.37 .

Scientific Research Applications

Chemosensing Potential of Ferene

This compound is widely recognized as a chromogenic agent for serum iron determination. It has been utilized in creating this compound-S-conjugated silver nanoparticles (this compound-S-AgNPs). These nanoparticles have demonstrated selective quenching effects and bathochromic shifts in the presence of Fe2+, showcasing this compound's potential in chemosensing applications for metal ions detection (Ullah et al., 2021).

Iron Quantification in Biological Specimens

This compound has been instrumental in developing a unified-ferene (u-ferene) assay. This assay enables simultaneous quantification of labile and total iron from biological specimens. It offers precision and sensitivity comparable to the gold standard, inductively coupled plasma mass spectrometry (ICP-MS), providing a valuable tool for scientific research in assessing iron burden in diseases and understanding iron's role in pathophysiology (Abbasi et al., 2021).

Spectrophotometric Analysis with this compound

This compound has been used as a spectrophotometric reagent for iron determination. The synthesis and characterization of this compound and its complex formation with iron(II) have been studied, providing valuable insights for its application in spectrophotometric analysis (Hennessy et al., 1984).

This compound's Use in Serum Iron Determinations

The application of this compound-S as a chromogen for serum iron determinations has been explored. Its effectiveness compared to other chromogens and the influence of various substances like bilirubin, copper, and zinc on iron values using this compound-S have been examined, highlighting its practical utility in clinical and research settings (Eskelinen et al., 1983).

In Situ Determination of Iron(II) in Seawater

This compound has been employed in continuous flow analysis for soluble Fe(II) species in seawater using a colorimetric method. This method enables the in situ determination of iron in marine environments without preconcentration steps, contributing to marine chemistry and environmental monitoring (Meyer et al., 2012).

Safety and Hazards

According to the safety data sheet, Ferene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of Ferene Disodium Salt is iron (Fe) . It is used as a spectrophotometric reagent for iron, forming a complex with iron(II) in biochemical assays .

Mode of Action

This compound Disodium Salt interacts with iron(II) to form a stable, deep blue complex . This interaction is the basis for its use in spectrophotometric assays, where the intensity of the color change can be measured to determine the concentration of iron in a sample .

Biochemical Pathways

The formation of the this compound-iron(II) complex is the key step in the biochemical pathway involving this compound Disodium Salt. This complex formation is a result of a charge transfer process, which leads to the intense color of the iron(II) complexes .

Result of Action

The result of this compound Disodium Salt’s action is the formation of a colored complex with iron(II), which can be measured using spectrophotometric methods . This allows for the quantification of iron in various samples, aiding in the diagnosis and monitoring of conditions such as anemia, hemochromatosis, chronic inflammatory disorders, hepatitis, and lead poisoning .

Action Environment

The action of this compound Disodium Salt can be influenced by environmental factors. For instance, the compound is hygroscopic and should be stored in a dry place, away from heat and open flames . Additionally, its solubility in water suggests that the presence and properties of the solvent can significantly impact its action and efficacy .

Biochemical Analysis

Biochemical Properties

Ferene Disodium Salt plays a significant role in biochemical reactions, particularly in the detection and quantification of iron. It interacts with Fe2+ ions, forming a stable, deep blue complex . The intensity of this color is proportional to the concentration of iron ions present in a solution .

Cellular Effects

The interaction of this compound Disodium Salt with iron ions can influence various cellular processes. For instance, it has been used to determine the uptake of iron oxide nanoparticles by cells . The compound’s sensitivity to ferrous iron ions makes it a valuable tool in studying cellular iron metabolism .

Molecular Mechanism

At the molecular level, this compound Disodium Salt exerts its effects through its ability to chelate Fe2+ ions. The formation of the colored complex involves a charge transfer process, which is responsible for the intense color of the iron(II) complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound Disodium Salt can change over time. The compound is known for its stability and does not degrade easily . The intensity of the color of the complex it forms with Fe2+ ions can change over time, affecting the accuracy of iron quantification .

Metabolic Pathways

This compound Disodium Salt is involved in the metabolic pathway related to iron metabolism. It interacts with Fe2+ ions, which are crucial components of various enzymes and proteins involved in numerous metabolic processes .

Transport and Distribution

The transport and distribution of this compound Disodium Salt within cells and tissues are primarily governed by its interactions with Fe2+ ions. The compound is water-soluble, allowing it to be easily transported and distributed in aqueous environments .

properties

IUPAC Name

disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLSEFOVPQFJBB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000589
Record name Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79551-14-7
Record name Ferene-S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferene
Reactant of Route 2
Reactant of Route 2
Ferene
Reactant of Route 3
Ferene
Reactant of Route 4
Ferene
Reactant of Route 5
Ferene
Reactant of Route 6
Ferene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.